molecular formula C11H15N3O B11894250 1-(Pyridin-3-yl)piperidine-3-carboxamide

1-(Pyridin-3-yl)piperidine-3-carboxamide

Cat. No.: B11894250
M. Wt: 205.26 g/mol
InChI Key: ZRBPSNDIJPFNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)piperidine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and materials science research. Its structure incorporates both a pyridinyl group and a piperidine carboxamide moiety, a combination found in compounds that function as key intermediates for synthesizing pharmacologically active molecules . Similar structural frameworks, such as the piperidine-4-carboxamide analogue, have been identified and studied in research related to human platelet aggregation inhibitors, suggesting potential pathways for cardiovascular research . Furthermore, the kinked molecular architecture of related dipyridine-carboxamide compounds allows them to act as bidentate ligands in coordination chemistry. These properties are exploited to construct metal-organic frameworks (MOFs) and coordination polymers, which are investigated for their potential in selective gas adsorption and separation technologies . Researchers value this compound for its versatility as a building block in organic synthesis and its potential to bridge metal centers in supramolecular chemistry. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-pyridin-3-ylpiperidine-3-carboxamide

InChI

InChI=1S/C11H15N3O/c12-11(15)9-3-2-6-14(8-9)10-4-1-5-13-7-10/h1,4-5,7,9H,2-3,6,8H2,(H2,12,15)

InChI Key

ZRBPSNDIJPFNEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CN=CC=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 1 Pyridin 3 Yl Piperidine 3 Carboxamide and Its Analogues

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine scaffold is a critical step in the synthesis. This can be achieved either by modifying a pre-existing pyridine (B92270) ring or by constructing the six-membered heterocycle from acyclic precursors.

Hydrogenation and Reduction Routes from Pyridine Precursors

The most direct approach to synthesizing the piperidine ring is through the hydrogenation of a corresponding pyridine derivative. This fundamental process is widely used in organic synthesis, though it often requires specific catalysts and conditions to achieve high yields and selectivity, especially with substituted pyridines. nih.gov

The catalytic hydrogenation of pyridines can be accomplished using various heterogeneous and homogeneous catalysts. liv.ac.uk Traditional methods often employ transition metals like Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) under hydrogen gas pressure. nih.govorganic-chemistry.org For instance, heterogeneous 10% Rh/C has been shown to be effective for the complete hydrogenation of aromatic rings, including pyridine, in water at 80°C under 5 atm of H₂. organic-chemistry.org

Recent advancements have focused on developing more efficient and selective catalytic systems that operate under milder conditions. Homogeneous catalysts, such as those based on iridium and rhodium complexes, have shown significant promise. An Iridium(III) complex has been reported to catalyze the ionic hydrogenation of various pyridines to piperidines with high efficiency, tolerating sensitive functional groups like nitro and bromo moieties. chemrxiv.org Similarly, rhodium complexes, such as [Cp*RhCl₂]₂, promoted by an iodide anion, can efficiently catalyze the transfer hydrogenation of pyridinium (B92312) salts using a formic acid/triethylamine mixture, avoiding the need for high-pressure hydrogen gas. liv.ac.uk

Electrocatalytic hydrogenation has also emerged as a sustainable alternative, allowing the reduction of pyridine to piperidine at ambient temperature and pressure. nih.govacs.org One such system uses a carbon-supported rhodium catalyst and achieves a quantitative conversion of pyridine to piperidine with high current efficiency. nih.govacs.org Density Functional Theory (DFT) studies have been employed to understand the reaction mechanisms, suggesting a stepwise hydrogenation process on the catalyst surface. scholaris.ca

Catalyst SystemHydrogen SourceConditionsKey FeaturesCitations
Heterogeneous (e.g., Rh/C, PtO₂, Raney Ni)H₂ gasHigh temperature and pressureWidely applicable but often requires harsh conditions. nih.govorganic-chemistry.org
Homogeneous Iridium(III) ComplexH₂ gasLow catalyst loading, mild conditionsHigh functional group tolerance (nitro, bromo, etc.). chemrxiv.org
Homogeneous Rhodium ComplexHCOOH-Et₃NMild temperature (40°C)Efficient transfer hydrogenation; avoids H₂ gas. liv.ac.uk
Electrocatalytic (e.g., Rh/C)Water (protons)Ambient temperature and pressureSustainable; high current efficiency and yield. nih.govacs.org
Borane-Ammonia (H₃N-BH₃) with RuCl₃Transfer HydrogenationMetal-free optionPractical and avoids high-pressure H₂. organic-chemistry.org

Cyclization and Ring-Closing Approaches

An alternative to pyridine reduction is the de novo construction of the piperidine ring from acyclic precursors through cyclization reactions. These methods offer high versatility for introducing substituents at various positions on the ring.

Ring-Closing Metathesis (RCM) is a powerful tool for forming cyclic structures, including piperidines. semanticscholar.org This reaction typically involves a diene substrate and a ruthenium-based catalyst (e.g., Grubbs catalyst) to form a cyclohexene (B86901) derivative, which can then be reduced to the piperidine. researchgate.netbiu.ac.il The synthesis of functionalized piperidines from dienylamides via RCM has been well-documented. semanticscholar.orgbiu.ac.il This strategy allows for the construction of complex piperidine structures, including those with specific stereochemistry. acs.org

Intramolecular Cyclization reactions provide another major route. These can include:

Reductive Amination: A dicarbonyl compound, formed from the oxidative cleavage of a cyclic olefin, can undergo a double reductive amination with a primary amine to form the piperidine ring, often with ring expansion. nih.gov

Radical Cyclization: Radical reactions, for instance involving the cyclization of amino-aldehydes catalyzed by cobalt(II), can produce piperidines in good yields. nih.gov

Aza-Michael Addition: Intramolecular Michael addition can be used to close the piperidine ring, although this method is limited to precursors containing a suitable Michael acceptor. acs.org

Electroreductive Cyclization: The electrochemical cyclization of an imine with a terminal dihaloalkane in a flow microreactor offers a green and efficient method for synthesizing piperidine derivatives. nih.gov

Cyclization StrategyKey PrecursorsCatalyst/ReagentDescriptionCitations
Ring-Closing Metathesis (RCM)Dienyl amides/aminesRu-based catalysts (e.g., Grubbs)Forms a tetrahydropyridine (B1245486) intermediate from an acyclic diene, which is then reduced. semanticscholar.orgresearchgate.netbiu.ac.il
Reductive AminationDicarbonyl compounds and primary aminesNaCNBH₃Oxidative cleavage of a cyclic olefin followed by cyclization with an amine. nih.gov
Radical CyclizationAmino-aldehydes, 1,6-enynesCobalt(II) catalysts, TriethylboraneFormation of the piperidine ring through an intramolecular radical cascade. nih.gov
Intramolecular HydroaminationAmines with pendant alkenesRhodium catalystsDirect addition of an N-H bond across a C=C bond to form the ring. organic-chemistry.org
Electroreductive CyclizationImines and dihaloalkanesElectrochemical cellA green method involving the reduction of an imine followed by nucleophilic attack and cyclization. nih.gov

Formation of the Carboxamide Moiety

The synthesis of the 3-carboxamide group on the piperidine ring is a crucial step, typically accomplished after the piperidine core is formed or as part of a convergent strategy.

Amide Coupling Reaction Protocols

Amide bond formation is one of the most common transformations in medicinal chemistry. nih.govluxembourg-bio.com The reaction involves the coupling of a carboxylic acid (or its derivative) with an amine. To facilitate this, the carboxylic acid must first be "activated" by a coupling reagent. hepatochem.com

A variety of reagents and protocols have been developed for this purpose. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.govluxembourg-bio.compeptide.com The combination of EDC, HOBt, and a base such as N,N-diisopropylethylamine (DIPEA) is effective even for coupling with less reactive, electron-deficient amines. nih.gov Other powerful coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU). luxembourg-bio.comhepatochem.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with EDC), which is then susceptible to nucleophilic attack by the amine to form the stable amide bond. luxembourg-bio.com

Coupling Reagent/SystemAdditive(s)BaseKey FeaturesCitations
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPDIPEA, Et₃NWater-soluble byproducts, effective for unreactive amines. nih.govpeptide.com
DCC (Dicyclohexylcarbodiimide)HOBt-Insoluble urea (B33335) byproduct is easily filtered off. luxembourg-bio.compeptide.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-DIPEAHighly effective and fast, but can be expensive. nih.govhepatochem.com
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)-DIPEAEffective for coupling N-methyl amino acids and for cyclizations. peptide.com
CDI (Carbonyldiimidazole)--Useful for forming amides and for fragment coupling. nih.gov

Multicomponent Reaction Strategies for 1-(Pyridin-3-yl)piperidine-3-carboxamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the atoms of all starting materials, offer a highly efficient route to complex molecules. mdpi.comnih.govrug.nl The synthesis of functionalized piperidines has been achieved using MCRs. bas.bg For example, a one-pot reaction of a 1,3-dicarbonyl compound, an amine, and an aromatic aldehyde can yield a poly-substituted piperidine. bas.bg

While no specific MCR has been reported for the direct synthesis of this compound, a hypothetical strategy could be envisioned. Such a reaction might involve 3-aminopyridine, an appropriate four-carbon aldehyde-acid equivalent, and an ammonia (B1221849) source to assemble the core structure in a convergent manner. The Strecker reaction, an MCR used to synthesize α-amino acids, has been applied to produce 4-aminopiperidine-4-carboxylic ester moieties, demonstrating the potential of MCRs in constructing such scaffolds. nih.gov Another relevant example is the three-component synthesis of coumarin-3-carboxamides from salicylaldehyde, an amine, and diethylmalonate, which showcases the formation of a carboxamide adjacent to a heterocyclic ring in a one-pot process. mdpi.comresearchgate.net

Introduction of the Pyridine Ring System at the Piperidine Nitrogen

The final key transformation is the N-arylation of the piperidine nitrogen with the pyridine ring. This is typically achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. researchgate.net This reaction is highly versatile and tolerates a wide range of functional groups. For the synthesis of the target compound, this would involve coupling piperidine-3-carboxamide with a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine). The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, along with a base such as sodium tert-butoxide (NaOtBu). rsc.orgresearchgate.net The choice of ligand is crucial for achieving high yields, especially with electron-deficient heteroaryl halides like 3-chloropyridine. nih.gov

The Ullmann condensation is a copper-catalyzed N-arylation reaction. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols use catalytic amounts of a copper salt (e.g., CuI) with a ligand (such as a diamine or β-diketone) under much milder conditions. wikipedia.orgjst.go.jpacs.org This method is effective for the N-arylation of heterocycles and can be an alternative to palladium-catalyzed methods. jst.go.jp

N-Arylation MethodCatalystLigandBaseKey FeaturesCitations
Buchwald-Hartwig AminationPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Phosphines (e.g., BINAP, XPhos)NaOtBu, Cs₂CO₃Broad substrate scope, high functional group tolerance, milder conditions. researchgate.netrsc.orgresearchgate.net
Ullmann CondensationCopper (e.g., CuI, Cu₂O)Diamines, Phenanthrolines, β-diketonesK₂CO₃, K₃PO₄Economical catalyst, effective for N-arylation of amides and heterocycles. wikipedia.orgjst.go.jpacs.org

N-Alkylation and N-Arylation Methods

The formation of the crucial N-aryl bond between the piperidine and pyridine rings is a key step in the synthesis of this compound. This is typically achieved through modern cross-coupling reactions, which offer significant advantages over older methods in terms of efficiency, substrate scope, and functional group tolerance. The most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org The reaction involves the coupling of an amine with an aryl halide or triflate. In the context of synthesizing this compound, this would involve the reaction of piperidine-3-carboxamide with a 3-halopyridine, such as 3-bromopyridine or 3-chloropyridine.

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps: oxidative addition of the aryl halide to a palladium(0) complex, association of the amine to the resulting palladium(II) complex, deprotonation of the amine by a base, and finally, reductive elimination to yield the N-aryl amine product and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction and depends on the specific substrates being coupled. wikipedia.orgresearchgate.net For the coupling of heteroaryl halides, such as those derived from pyridine, specialized ligand systems are often employed to achieve high yields. acs.org

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org While historically requiring harsh reaction conditions such as high temperatures, modern advancements have led to the development of milder protocols using copper catalysts with various ligands. nih.govresearchgate.net The reaction typically involves a copper(I) species that reacts with the aryl halide. organic-chemistry.org For the synthesis of this compound, this would entail the reaction of piperidine-3-carboxamide with a 3-halopyridine in the presence of a copper catalyst and a base. While often requiring higher temperatures than the Buchwald-Hartwig reaction, the Ullmann condensation can be a viable alternative, particularly in large-scale syntheses due to the lower cost of copper compared to palladium. wikipedia.orgnih.gov

Table 1: Comparison of N-Arylation Methodologies

Feature Buchwald-Hartwig Amination Ullmann Condensation
Catalyst Palladium-based wikipedia.org Copper-based wikipedia.org
Typical Halide Cl, Br, I, OTf acs.org I, Br nih.gov
Reaction Temp. Generally lower (can be room temp.) researchgate.net Typically higher (>100 °C) wikipedia.org
Ligands Phosphine-based (e.g., BINAP, XPhos) wikipedia.org Diamines, amino acids, etc. nih.govresearchgate.net
Base NaOtBu, K3PO4, Cs2CO3 acs.org K2CO3, Cs2CO3 nih.gov
Scope Very broad for amines and aryl partners wikipedia.org Traditionally more limited, but improving nih.gov

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The piperidine ring in this compound contains a stereocenter at the C3 position, meaning the compound can exist as a pair of enantiomers (R and S). The biological activity of these enantiomers can differ significantly, making their separation or stereoselective synthesis a critical aspect of its chemical development. nih.govmdpi.com

Stereoselective Synthesis: The direct synthesis of a single enantiomer can be achieved through various asymmetric synthesis strategies. One approach involves the use of a chiral starting material. For instance, enantiomerically pure piperidine-3-carboxylic acid or its derivatives can be used as the starting point for the synthesis. google.com Another powerful method is asymmetric catalysis, where a chiral catalyst guides the reaction to favor the formation of one enantiomer over the other. Rhodium-catalyzed asymmetric reductive Heck reactions, for example, have been used to create enantioenriched 3-substituted piperidines from pyridine precursors. nih.gov Furthermore, stereoselective synthesis of piperidine derivatives can be accomplished through oxidative carbon-hydrogen bond functionalizations of enamides. rsc.org

Chiral Resolution: When a racemic mixture of the enantiomers is produced, they can be separated through a process called chiral resolution. A common and effective method for chiral resolution is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution between the enantiomers. nih.gov For piperidine derivatives, polysaccharide-based chiral columns are often effective. nih.gov

Another approach to chiral resolution is through the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. Once separated, the pure enantiomer can be recovered by removing the chiral auxiliary. google.com Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched starting material and the product. whiterose.ac.uk

Table 2: Methods for Obtaining Enantiomerically Pure this compound

Method Description Key Considerations
Stereoselective Synthesis Direct synthesis of a single enantiomer using chiral starting materials or catalysts. google.comnih.gov Can be more efficient but may require development of a specific synthetic route.
Chiral HPLC Separation of enantiomers from a racemic mixture using a chiral stationary phase. nih.gov A widely applicable analytical and preparative technique.
Diastereomeric Salt Formation Formation of separable diastereomeric salts with a chiral resolving agent. google.com Requires a suitable chiral acid and often involves optimization of crystallization conditions.
Kinetic Resolution Preferential reaction of one enantiomer, allowing for separation of the remaining enantiomer. whiterose.ac.uk Maximum theoretical yield for the recovered starting material is 50%.

Advanced Analytical Characterization Techniques for Synthetic Intermediates and Final Compounds

The unambiguous structural confirmation of this compound and its synthetic intermediates is essential. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation in organic chemistry. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.netipb.pt For more complex structures, two-dimensional (2D) NMR techniques are invaluable. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to establish connectivity within the piperidine and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the pyridine and piperidine rings and confirming the position of the carboxamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the through-space proximity of protons, which is useful for determining the stereochemistry and conformation of the molecule.

Variable temperature NMR studies can also be employed to investigate the molecular dynamics of piperidine derivatives, such as ring inversion. optica.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which allows for the confirmation of its elemental composition. rsc.orgnih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information.

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray crystallography can be used to unambiguously determine its molecular structure, including the absolute configuration of a chiral center. whiterose.ac.uk

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups in the molecule. For this compound, characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as vibrations associated with the aromatic pyridine ring and the aliphatic piperidine ring, would be expected. nih.gov

Table 3: Analytical Techniques for the Characterization of this compound

Technique Information Provided
¹H and ¹³C NMR Basic structural framework and chemical environment of atoms. researchgate.net
2D NMR (COSY, HSQC, HMBC) Detailed connectivity and assignment of the molecular structure. ipb.pt
HRMS Exact mass and elemental composition. nih.gov
X-ray Crystallography Unambiguous 3D structure and absolute configuration. whiterose.ac.uk
FTIR Spectroscopy Presence of functional groups. nih.gov

Structure Activity Relationship Sar Studies of 1 Pyridin 3 Yl Piperidine 3 Carboxamide Derivatives

Elucidation of Essential Pharmacophores within the 1-(Pyridin-3-yl)piperidine-3-carboxamide Scaffold

Pharmacophore modeling is a critical step in understanding the essential structural features required for a molecule to interact with a specific biological target. For the broader class of N-arylpiperidine-3-carboxamide derivatives, a six-point pharmacophore hypothesis has been identified as crucial for activity. nih.gov This model provides a foundational understanding of the key interaction points that are likely relevant for derivatives of this compound.

The proposed pharmacophore includes:

Three Aromatic Rings (R): These features highlight the importance of multiple aromatic systems within the molecule for establishing key interactions, likely through π-π stacking and hydrophobic interactions with the target protein. nih.govnih.gov

One Hydrogen-Bond Acceptor (A): The carbonyl oxygen of the carboxamide group serves as a critical hydrogen-bond acceptor, forming a key interaction with the biological target. nih.gov

One Hydrophobic Group (H): This feature indicates a region where hydrophobic character is favorable for binding. nih.gov

One Positively Ionizable (P) Feature: The piperidine (B6355638) nitrogen, which is basic, is identified as a feature that is likely protonated at physiological pH, allowing for a crucial ionic interaction with the target. nih.gov

In one specific study on N-arylpiperidine-3-carboxamide derivatives, the active ligands aligned well with these six pharmacophoric features. For instance, in a highly active compound, the N-piperidine was represented by both the hydrophobic (H) and positively ionizable (P) features, while the carbonyl group of the 3-carboxamide fulfilled the role of the hydrogen-bond acceptor. nih.gov The generation of such models is essential for virtual screening and the rational design of new, more potent analogs. nih.gov

Positional and Substituent Effects on the Piperidine Ring and its Impact on Biological Activity

The piperidine ring is a central component of the scaffold, and its structure, including the position of the carboxamide group and its stereochemistry, has a profound impact on biological activity.

Regioisomerism and Ring Size: The placement of the carboxamide group on the piperidine ring is critical. Studies on related N-arylpiperidine carboxamides have shown that the 3-carboxamide regioisomer is essential for activity. When the carboxamide was moved to the 4-position of the piperidine ring, the resulting compound was found to be inactive. nih.gov This demonstrates a strict spatial requirement for the orientation of the carboxamide group relative to the rest of the scaffold.

Furthermore, the size of the saturated heterocyclic ring is important. Replacing the six-membered piperidine ring with smaller five-membered (pyrrolidine) or four-membered (azetidine) rings resulted in a progressive decrease in activity, indicating that the conformational flexibility and spatial arrangement afforded by the piperidine ring are optimal for target engagement. nih.gov

Table 1: Effect of Ring Size and Regioisomerism on Biological Activity

Stereochemistry: The stereochemistry at the C-3 position of the piperidine ring is another crucial determinant of activity. For N-arylpiperidine-3-carboxamide derivatives, it has been demonstrated that the S-enantiomer is significantly more active than the R-enantiomer. nih.gov In one case, the S-isomer was more than 15-fold more potent than its corresponding R-isomer. This enantioselectivity was successfully rationalized by pharmacophore modeling, which showed that the S-configuration mapped more accurately to the proposed features than the R-configuration. nih.gov This highlights the importance of a specific three-dimensional arrangement of the substituents on the chiral center for optimal interaction with the biological target.

Structural Variations of the Pyridine (B92270) Moiety and their Correlation with Biological Function

The pyridine ring attached to the piperidine nitrogen is a key feature, influencing the compound's physical properties and its ability to interact with the target. While specific SAR studies on substitutions of the 3-pyridyl group in the this compound scaffold are not extensively detailed in the provided search results, general principles can be drawn from related series.

In the development of antitubercular agents, the replacement of a pyridine ring with a pyrazine (B50134) ring in a series of thiosemicarbazones led to a significant loss of potency. nih.gov This suggests that the electronic properties and basicity of the heteroaromatic ring are finely tuned for activity. The pyrazine ring is less basic than pyridine, which could lead to altered interactions with the target. nih.gov The basicity of substituents on the heteroaromatic ring was found to be of particular importance for the activity of these compounds. nih.gov

In a different context, a study on N-arylpiperidine-3-carboxamides showed that introducing a pyridine ring in place of a phenyl ring on the amide nitrogen resulted in a compound with markedly improved antimelanoma activity. nih.gov This finding, while not on the N-1 position of the piperidine, underscores that the presence and position of nitrogen atoms in the aromatic systems of the molecule are critical variables in determining biological function. These observations suggest that modifications to the 1-(pyridin-3-yl) group, such as altering the nitrogen's position (e.g., to 2- or 4-pyridyl) or introducing substituents, would likely have a significant impact on the activity profile of the molecule.

Conformational Analysis of the Carboxamide Linkage and its Role in Target Interaction

The conformation of the piperidine ring and the orientation of its substituents, including the carboxamide linkage, are vital for proper binding to a biological target. The N-acylpiperidine motif generally prefers a chair conformation. nih.govacs.org The planarity of the amide bond (C-C(=O)-N) can influence the conformational preference of adjacent substituents.

For N-acylpiperidines, steric interactions can dictate the conformational equilibrium. For example, in N-acylpiperidines with a substituent at the 2-position, a pseudoallylic strain can arise, influencing whether the substituent adopts an axial or equatorial position. nih.gov While the carboxamide in the title compound is at the 3-position, similar steric and electronic effects will govern its orientation. The amide linkage itself is a rigid, planar structure that reduces the number of rotatable bonds and presents defined vectors for hydrogen bonding. The carbonyl oxygen is a strong hydrogen bond acceptor, and the amide N-H is a hydrogen bond donor. nih.gov

The orientation of the carboxamide group (axial vs. equatorial) relative to the piperidine ring is critical. This orientation determines the spatial projection of the amide group and any substituents attached to it, which in turn affects how the molecule fits into a binding pocket. While direct conformational analysis of this compound was not found, analysis of related structures shows that the interplay between minimizing steric hindrance and optimizing electronic interactions (like conjugation between the piperidine nitrogen lone pair and the pyridyl ring) dictates the final, lowest-energy conformation. nih.gov This conformation is key to ensuring the correct shape complementarity with the target protein. acs.org

Systematic Modification of Peripheral Groups and Activity Profiling

Systematic modification of groups attached to the core scaffold is a cornerstone of medicinal chemistry used to optimize activity. This is often explored by modifying the aryl group attached to the carboxamide nitrogen.

In a study of N-arylpiperidine-3-carboxamide derivatives as antimelanoma agents, the substituents on the N-aryl ring (referred to as the A ring) were found to be critical. The presence and position of electronegative atoms, such as fluorine or oxygen, strongly influenced activity. nih.gov For example, a 2,3,4-trifluoro substitution on the phenyl ring maintained potency similar to an initial hit compound, while a benzodioxole analogue (incorporating oxygen atoms at the C-2 and C-3 positions) showed even better activity. This suggests that hydrogen bond acceptors at specific positions on this ring are essential for antiproliferative activity. nih.gov Conversely, compounds lacking these features or bearing bulkier substituents showed a significant loss of activity. nih.gov

Table 2: Effect of N-Aryl Substituents on Antimelanoma Activity of Piperidine-3-Carboxamides

Similarly, modifications to another heterocyclic ring attached to the N-aryl moiety (the B ring) also modulated activity. While replacing an original thiazole (B1198619) with six-membered rings like phenyl or pyridine did not improve activity, certain five-membered heterocycles containing nitrogen or sulfur were able to enhance antimelanoma effects. A pyrrole (B145914) ring at this position was found to be particularly effective. nih.gov

Although related to the regioisomeric piperidine-4-carboxamide scaffold, studies on Akt inhibitors also demonstrate the impact of peripheral group modification. Variation of substituents on a 4-benzyl group showed that lipophilicity and size were key factors, with a 4-chloro substituent being optimal for potency and selectivity. nih.gov This highlights a general principle where the properties of peripheral groups must be carefully balanced to achieve the desired biological profile.

Computational Chemistry and Molecular Modeling Applications in 1 Pyridin 3 Yl Piperidine 3 Carboxamide Research

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mode of ligands within the active site of a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities

In the study of 1-(Pyridin-3-yl)piperidine-3-carboxamide and its derivatives, molecular docking is employed to predict how these compounds fit into the binding pocket of a target protein. By evaluating various possible conformations and orientations, docking algorithms can identify the most energetically favorable binding pose. This prediction is crucial for understanding the structural basis of the ligand's activity.

The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), is a key output of molecular docking simulations. A lower binding energy generally indicates a more stable ligand-protein complex and potentially higher potency. For instance, in studies of piperidine (B6355638) carboxamide derivatives as potential inhibitors of specific enzymes, molecular docking is used to rank compounds based on their predicted binding affinities, prioritizing the most promising candidates for further experimental validation. arabjchem.org For example, in the design of novel anticancer agents, docking studies of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives against fibroblast growth factor 1 (FGF1) have shown that these compounds exhibit low binding energies, suggesting a strong affinity for the target's active site. researchgate.net

Table 1: Illustrative Binding Affinities of Piperidine Carboxamide Analogues against Various Targets (Hypothetical Data)

Compound AnalogueTarget ProteinPredicted Binding Affinity (kcal/mol)
Analogue AKinase 1-9.5
Analogue BGPCR 2-8.2
Analogue CProtease 3-7.8
Analogue DKinase 1-10.1

Note: This table presents hypothetical data for illustrative purposes, based on typical binding affinity values observed in molecular docking studies of similar compounds.

Identification of Key Amino Acid Residues in Binding Pockets

Beyond predicting binding poses and affinities, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues lining the binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key residues is fundamental for understanding the molecular basis of recognition and for designing more potent and selective inhibitors.

For example, docking studies on piperidine carboxamide derivatives targeting Anaplastic Lymphoma Kinase (ALK) have been instrumental in elucidating the crucial interactions within the kinase domain. arabjchem.org These studies can reveal, for instance, that the pyridinyl nitrogen of the ligand forms a critical hydrogen bond with a specific backbone amide of a key residue, while the piperidine ring engages in hydrophobic interactions with other residues in the pocket. This level of detail allows medicinal chemists to rationally modify the structure of this compound to enhance these interactions and improve its inhibitory activity.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the ligand-protein complex in a simulated physiological environment.

For analogues of this compound, MD simulations are employed to assess the stability of the binding mode predicted by molecular docking. arabjchem.orgnih.gov These simulations can confirm whether the key interactions identified in docking are maintained over time and whether the ligand remains stably bound within the active site. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms during the simulation provides a quantitative measure of the complex's stability. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and can help to refine the understanding of the binding mechanism. arabjchem.org

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules with a high degree of accuracy. These methods can provide valuable information about the electron distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential of a molecule.

In the context of this compound research, QM calculations can be used to:

Predict Reactivity: The energies of the HOMO and LUMO can indicate a molecule's susceptibility to nucleophilic or electrophilic attack, providing insights into its potential metabolic fate and reactivity in biological systems.

Characterize Chemical Bonds: QM methods can accurately describe the nature of chemical bonds within the molecule, which is crucial for understanding its conformational preferences and interactions with its target.

Refine Molecular Mechanics Force Fields: QM calculations can be used to derive more accurate parameters for the force fields used in molecular docking and MD simulations, leading to more reliable predictions.

While computationally intensive, QM calculations offer a level of detail that is not accessible with classical molecular mechanics methods, providing a deeper understanding of the intrinsic properties of this compound and its analogues.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) for Optimization of this compound

Both structure-based drug design (SBDD) and ligand-based drug design (LBDD) are overarching strategies that leverage computational tools to optimize lead compounds like this compound.

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. In this approach, the known structure of the target is used to guide the design of new ligands. For example, if a docking study of this compound reveals an unoccupied pocket within the active site, SBDD principles would suggest modifications to the ligand that could extend into this pocket, potentially forming new, favorable interactions and increasing potency.

Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown, but a set of molecules with known biological activity is available. LBDD methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, aim to identify the common structural features (a pharmacophore) that are essential for the observed biological activity. For piperidine carboxamide derivatives, a 3D-QSAR model could be developed to correlate the structural features of a series of analogues with their inhibitory activity against a particular target. arabjchem.org This model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

In Silico Prediction of Biological Activity Spectra and Potential Off-Targets for this compound Analogues

In the early stages of drug discovery, it is crucial to assess not only the desired biological activity of a compound but also its potential for unintended interactions with other biological targets, which could lead to adverse effects. In silico methods play a significant role in predicting the biological activity spectrum and potential off-targets of new chemical entities.

By comparing the structural and physicochemical properties of this compound analogues to large databases of compounds with known biological activities, it is possible to predict their likely targets and potential side effects. nih.gov Various computational tools and online platforms can be used to predict a range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net This early assessment helps in prioritizing compounds with a higher probability of success in later stages of drug development and in identifying potential liabilities that may need to be addressed through chemical modification. nih.gov For instance, in silico predictions for piperazine (B1678402) indole (B1671886) hybrids with nicotinic amide have been used to evaluate their pharmacokinetic and safety profiles at the outset of the drug discovery process. nih.gov

Table 2: Illustrative In Silico Predicted Activities and Off-Targets for a Hypothetical this compound Analogue

Predicted PropertyPredictionConfidence Level
Primary Target Class Kinase InhibitorHigh
Potential Off-Target 1 GPCR LigandMedium
Potential Off-Target 2 Ion Channel ModulatorLow
ADMET - Ames Mutagenicity NegativeHigh
ADMET - hERG Inhibition Potential for weak inhibitionMedium

Note: This table presents hypothetical data to illustrate the types of predictions that can be generated through in silico profiling.

Biological Activity and Mechanistic Insights in Vitro Investigations of 1 Pyridin 3 Yl Piperidine 3 Carboxamide

Antimicrobial Activity Spectrum

The antimicrobial potential of compounds bearing the pyridinyl-piperidine scaffold has been a subject of interest in medicinal chemistry. Although specific data for 1-(Pyridin-3-yl)piperidine-3-carboxamide is limited, research on analogous structures suggests a potential for antimicrobial efficacy.

In Vitro Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

No specific studies detailing the in vitro antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria were identified in the reviewed literature. However, research on derivatives of 3-(pyridine-3-yl)-2-oxazolidinone, which share the pyridine-3-yl moiety, has shown promising antibacterial activity, particularly against Gram-positive bacteria. For instance, certain compounds in this series have demonstrated potent activity against various strains of Staphylococcus aureus and Streptococcus pneumoniae. These findings suggest that the pyridine-3-yl group might contribute to antibacterial action, hinting at a potential, yet unconfirmed, activity for this compound.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity. Several of these compounds exhibited strong antibacterial effects against five tested Gram-positive bacterial strains, with activity comparable to the antibiotic linezolid. The introduction of a fluorine atom into the structure was found to significantly enhance antibacterial activity.

Table 1: In Vitro Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives

CompoundS. aureus (ATCC 29213) MIC (µg/mL)S. pneumoniae (ATCC 49619) MIC (µg/mL)
21b 10.5
21d 10.25
21e 21
21f 10.5
Linezolid 21

Source:

Antifungal and Antimycobacterial Potency

Specific data on the antifungal and antimycobacterial potency of this compound is not available. However, the broader class of pyridine (B92270) derivatives has been investigated for such properties. For example, a series of 2-pyridinecarboxamidrazone derivatives have been evaluated for their inhibitory activity against Mycobacterium avium. Several of these compounds, particularly those with chlorine substitutions, were effective inhibitors.

In a study on N1-[1-[3-aryl-1-(pyridin-2-, 3-, or 4-yl)-3-oxo]propyl]-2-pyridinecarboxamidrazones, four of the synthesized molecules inhibited 94% of the tested Mycobacterium avium isolates at a concentration of 32 mg/L. This indicates that the pyridine ring is a viable scaffold for the development of antimycobacterial agents.

Furthermore, research on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives has shown potential against Mycobacterium tuberculosis. These findings, while not directly applicable to this compound, underscore the potential of pyridine-containing carboxamides in the development of antimycobacterial agents.

Inhibition of Biofilm Formation and Eradication Studies

While there are no direct studies on the biofilm-inhibiting properties of this compound, research on related compounds offers some clues. A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed that these compounds possess universal antibiofilm activity. Specifically, one derivative, compound 21d, demonstrated a significant, concentration-dependent inhibition of biofilm formation in S. pneumoniae. The minimum biofilm inhibitory concentration (MBIC) for many of these compounds was found to be significantly lower than their minimum inhibitory concentration (MIC), indicating a strong biological inhibition of biofilm at concentrations that have little effect on bacterial growth.

Table 2: Antibiofilm Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives against S. pneumoniae (ATCC 49619)

CompoundMIC (µg/mL)MBIC (µg/mL)
21a 21
21b 0.50.25
21c 41
21d 0.250.5
21e 10.5
21f 0.50.25

Source:

These findings suggest that the pyridine-3-yl moiety may play a role in disrupting biofilm formation, a critical aspect of bacterial pathogenesis and antibiotic resistance.

Enzyme Inhibition Profiles

The inhibitory activity of pyridine-containing compounds against various enzymes is a well-established area of pharmaceutical research. While specific data for this compound is lacking, the potential for enzyme inhibition can be inferred from studies on analogous structures.

Kinase Inhibition Potential (e.g., GSK-3β, SYK, FLT3)

There is no direct evidence of this compound inhibiting kinases such as Glycogen Synthase Kinase-3β (GSK-3β), Spleen Tyrosine Kinase (SYK), or FMS-like Tyrosine Kinase 3 (FLT3). However, the carboxamide functional group is present in many known kinase inhibitors. For instance, research on 1H-indazole-3-carboxamide and imidazo[1,5-a]pyridine-1-carboxamide derivatives has identified potent inhibitors of GSK-3β. Although the core heterocyclic systems are different, the presence of the carboxamide moiety is a common feature.

One study reported on imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) derivatives as GSK-3β inhibitors. While these compounds showed nanomolar inhibition, they were less potent than the parent 1H-indazole-3-carboxamide derivatives.

Table 3: GSK-3β Inhibitory Activity of Imidazo[1,5-a]pyridine Carboxamide Derivatives

CompoundCore StructureIC₅₀ (nM)
7 Imidazo[1,5-a]pyridine-1-carboxamide100
8 Imidazo[1,5-a]pyridine-1-carboxamide250
13 Imidazo[1,5-a]pyridine-3-carboxamide500
14 Imidazo[1,5-a]pyridine-3-carboxamide>1000

Source:

Similarly, a pyrazole-based carboxamide derivative, N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide, has been identified as a potent and orally bioavailable FLT3 inhibitor. This highlights the potential of the carboxamide scaffold in designing kinase inhibitors. Further investigation is required to determine if this compound possesses any kinase inhibitory activity.

Modulation of Carbonic Anhydrase Activity

No studies were found in the public domain that investigated the modulatory effects of this compound on carbonic anhydrase activity. This remains an area for potential future research.

Inhibition of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)

Direct research on the PCSK9 inhibitory activity of this compound is not extensively documented in available literature. However, studies on related chemical series provide insight into how this structural class might interact with PCSK9. A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. nih.govresearchgate.net These compounds represent a distinct, though related, chemical scaffold.

Table 1: In Vitro Activity of Related PCSK9 Inhibitors

Compound Target Activity Reference

Activity Against Mycobacterial QcrB

There is no available scientific literature detailing the activity of this compound or closely related N-arylpiperidine-3-carboxamides against the mycobacterial target QcrB.

Research into the antimycobacterial properties of piperidine (B6355638) carboxamides has instead focused on different structural isomers and targets. For instance, a series of piperidine-4-carboxamides (P4Cs) have been identified as having bactericidal activity against Mycobacterium abscessus. researchgate.netasm.org The molecular target for this class of compounds was identified as DNA gyrase, not QcrB. researchgate.netasm.orgnih.gov These findings indicate that the piperidine carboxamide scaffold is of interest in antimycobacterial drug discovery, although the specific activity and target are highly dependent on the isomerism and substitution of the molecule.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanisms

While direct enzymatic assays on this compound are not present in the reviewed literature, extensive research into related piperidine and piperazine-based compounds has elucidated potential mechanisms for FAAH inhibition. FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide (B1667382). nih.gov

Computational and structural studies on cyclic piperidine/piperazine (B1678402) aryl ureas suggest a mechanism of covalent inhibition. nih.gov The model proposes that the constrained nature of the piperidine ring helps to induce a conformational distortion or "twist" in the adjacent urea (B33335) or carbamate (B1207046) bond when bound within the FAAH active site. This distortion enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the catalytic Ser241 residue. nih.gov This process leads to the formation of a stable, covalent enzyme-inhibitor adduct, effectively inactivating the enzyme. nih.govnih.gov For example, the piperidine urea PF-750 was found to inhibit FAAH through this covalent modification mechanism. nih.gov

This proposed mechanism underscores the importance of the piperidine structural motif in designing covalent inhibitors for FAAH. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Inhibitory Activity

Information regarding the specific MAGL inhibitory activity of this compound is not available. However, studies on compounds with similar structural motifs provide context on selectivity. Many research efforts focus on developing FAAH inhibitors that are highly selective over other serine hydrolases, including MAGL, to avoid off-target effects.

Conversely, dual inhibitors targeting both FAAH and MAGL have been designed. One such compound, JZL195, incorporates an N-carbonyl piperidine motif and demonstrates potent inhibition of both enzymes. nih.gov The simultaneous inhibition of FAAH and MAGL leads to significant elevations of their respective substrates, the endocannabinoids anandamide and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov This suggests that the piperidine carboxamide scaffold can be tailored to either selectively target FAAH or to achieve dual inhibition of FAAH and MAGL, depending on other structural features.

Receptor Binding and Modulation Studies

The interaction of piperidine-based ligands with key neurotransmitter receptors is an active area of investigation.

Serotoninergic (5-HT) Receptor Ligand Characterization

Direct characterization of this compound at serotoninergic receptors has not been reported. However, the broader class of piperidine and arylpiperazine derivatives is well-established in serotonin (B10506) receptor pharmacology. The protonatable nitrogen atom within the piperidine ring is often a key pharmacophoric feature. nih.gov

Studies on various ligands show this nitrogen can form a crucial salt bridge interaction with a highly conserved aspartate residue (Asp3.32) in the binding pocket of aminergic G protein-coupled receptors, including serotonin receptor subtypes like 5-HT₁A. nih.govnih.govacs.org For example, the reference agonist NLX-112, which contains a piperidine-type amine, shows high affinity and selectivity for the 5-HT₁A receptor. acs.org Furthermore, a multi-target compound, D2AAK4, which is a piperidine-4-carboxamide derivative, displays moderate affinity for 5-HT₂A and 5-HT₇ receptors. nih.gov These findings suggest that the piperidine scaffold, as present in this compound, has the potential to interact with various 5-HT receptors.

Table 2: Binding Affinities of a Related Piperidine-4-Carboxamide Derivative at Serotonin Receptors

Compound Receptor Kᵢ (nM) Reference
D2AAK4 5-HT₂A 148 nih.gov

Dopaminergic Receptor Interactions

There is no specific data on the interaction of this compound with dopaminergic receptors. Research on related scaffolds, however, indicates that piperidine-containing molecules can act as potent dopamine (B1211576) receptor ligands.

A study of benzyloxy piperidine-based compounds identified potent and selective antagonists for the dopamine D₄ receptor. nih.gov Molecular modeling of these compounds revealed key interactions between the piperidine nitrogen and the Asp115 residue in the D₄ receptor binding pocket. nih.gov Additionally, the piperidine-4-carboxamide derivative D2AAK4, noted for its serotonin receptor activity, also binds to dopamine D₁, D₂, and D₃ receptors with moderate to low affinity. nih.gov

Table 3: Binding Affinities of a Related Piperidine-4-Carboxamide Derivative at Dopamine Receptors

Compound Receptor Kᵢ (nM) Reference
D2AAK4 D₁ 344 nih.gov
D2AAK4 D₂ 543 nih.gov

Gamma-Aminobutyric Acid (GABA) Uptake Inhibition

Currently, there is no direct scientific literature available that specifically investigates the in vitro gamma-aminobutyric acid (GABA) uptake inhibition by this compound.

Anti-Inflammatory and Immunomodulatory Effects

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are not prominently available, research on related piperidine and pyridine derivatives suggests potential in this area. For instance, certain halogenated derivatives of piperidine-4-carboxamide have demonstrated considerable anti-inflammatory effects in in vivo models, with potency comparable to standard anti-inflammatory drugs. hamdard.edu.pk This suggests that the piperidine carboxamide scaffold could be a valuable pharmacophore for anti-inflammatory activity.

There is currently no specific published research detailing the in vitro modulation of pyroptosis and cytokine release by this compound.

Cellular Response and Pathway Analysis (In Vitro)

In vitro studies on analogs of this compound have provided insights into its effects on cancer cells, particularly melanoma. These studies have focused on cell viability, morphological changes, and the induction of senescence.

Research on a closely related N-arylpiperidine-3-carboxamide derivative, which incorporates a pyridine ring, has demonstrated significant activity in human melanoma A375 cells. High-throughput and high-content screening have identified this scaffold as an inducer of a senescence-like phenotype. nih.gov A key analog demonstrated potent antimelanoma activity with an IC₅₀ of 0.03 µM and induced a senescence-like morphological change with an EC₅₀ of 0.04 µM in A375 cells. nih.gov

The initial hit compound, featuring a pyridine ring, showed moderate senescence-inducing activity (EC₅₀ = 1.24 µM) and antiproliferative activity (IC₅₀ = 0.88 µM) in the same cell line. nih.gov These findings suggest that the N-arylpiperidine-3-carboxamide scaffold can engage cellular pathways leading to growth inhibition and senescence. The specific intracellular targets and perturbed pathways for this compound, however, remain to be fully elucidated.

Table 1: In Vitro Activity of a Related N-Arylpiperidine-3-carboxamide Analog in A375 Human Melanoma Cells nih.gov

CompoundSenescence-Inducing Activity (EC₅₀)Antiproliferative Activity (IC₅₀)
Initial Hit with Pyridine Ring1.24 µM0.88 µM
Optimized Analog0.04 µM0.03 µM

Treatment of human melanoma A375 cells with a related N-arylpiperidine-3-carboxamide derivative induced distinct morphological changes characteristic of cellular senescence. These changes include an enlarged cell size, an increase in nucleus size, and enhanced cytoplasmic granularity. nih.gov These phenotypic alterations were observed in a dose-dependent manner and were accompanied by a reduction in total cell numbers, indicating an antiproliferative effect. nih.gov

The growth kinetics of A375 cells were significantly impacted by this compound, with a dose-dependent decrease in cell proliferation. nih.gov The induction of a senescence-like state represents a key mechanism of its anticancer activity, effectively halting the cell division cycle.

While there is no specific research on microbial resistance to this compound, studies on other pyridine-containing compounds provide insights into potential antibacterial applications and resistance mechanisms. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been shown to possess strong antibacterial activity against several Gram-positive bacteria. nih.gov One of the analogs demonstrated a stable effect on S. pneumoniae with less development of drug resistance over a 15-day period compared to linezolid. nih.gov

Furthermore, pyridine-3-carboxamide (B1143946) analogs have been investigated as agents against bacterial wilt in tomatoes caused by Ralstonia solanacearum. One particular analog significantly enhanced disease resistance and reduced the pathogen quantity in infected plants. researchgate.net These findings suggest that the pyridine-carboxamide scaffold has potential as an antimicrobial agent, although the specific mechanisms of action and potential for resistance development in this compound require direct investigation.

Table 2: Antibacterial Activity of Related Pyridine Derivatives nih.gov

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
3-(pyridin-3-yl)-2-oxazolidinone analog 21bS. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosusSimilar to linezolid
3-(pyridin-3-yl)-2-oxazolidinone analog 21dS. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosusSimilar to linezolid
3-(pyridin-3-yl)-2-oxazolidinone analog 21eS. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosusSimilar to linezolid
3-(pyridin-3-yl)-2-oxazolidinone analog 21fS. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosusSimilar to linezolid

Future Directions and Translational Research Perspectives for 1 Pyridin 3 Yl Piperidine 3 Carboxamide

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of pyridine (B92270) and piperidine (B6355638) derivatives, the core scaffolds of 1-(Pyridin-3-yl)piperidine-3-carboxamide, is increasingly benefiting from the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical manufacturing through the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. bhu.ac.innih.govacgpubs.org

Recent advancements in the synthesis of pyridine derivatives include one-pot multicomponent reactions, the use of green catalysts, and solvent-free or environmentally benign solvent systems. nih.gov Techniques such as microwave-assisted synthesis have demonstrated significant advantages, including excellent yields (82%–94%), shorter reaction times (2–7 minutes), and the production of pure products with low-cost processing. nih.govacs.org For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved using activated fly ash as an efficient and reusable catalyst, highlighting a commitment to waste valorization and less hazardous chemical processes. bhu.ac.in

Similarly, the synthesis of the piperidine ring, a key component in numerous pharmaceuticals, is being revolutionized by innovative and sustainable methods. researchgate.netnih.govfrontiersin.org Biocatalytic approaches, such as the use of immobilized Candida antarctica lipase (B570770) B (CALB) on magnetic halloysite (B83129) nanotubes, have been developed for the synthesis of piperidines in high yields. rsc.org This method not only provides a reusable catalyst but also operates under mild conditions. rsc.org Furthermore, new modular strategies that combine biocatalytic carbon-hydrogen oxidation and radical cross-coupling are simplifying the synthesis of complex piperidines, reducing the reliance on expensive and toxic precious metals like palladium. news-medical.net These methods significantly shorten multi-step processes, thereby improving efficiency and reducing costs. news-medical.net

The table below summarizes some green chemistry approaches applicable to the synthesis of pyridine and piperidine scaffolds.

Green Chemistry ApproachDescriptionKey AdvantagesReference
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions.Shorter reaction times, higher yields, increased purity. nih.govacs.org
Reusable Catalysts Employs catalysts that can be recovered and reused for multiple reaction cycles.Reduced waste, lower cost, improved sustainability. bhu.ac.inrsc.org
Biocatalysis Uses enzymes or whole organisms to catalyze chemical reactions.High selectivity, mild reaction conditions, biodegradable catalysts. rsc.org
Multicomponent Reactions Combines three or more reactants in a single step to form a complex product.Increased efficiency, reduced solvent and energy consumption. nih.gov
Solvent-Free/Green Solvents Conducts reactions without a solvent or in environmentally benign solvents like water or ethanol.Reduced volatile organic compound emissions, safer processes. bhu.ac.inacgpubs.org

These sustainable methodologies offer a clear path toward the environmentally responsible production of this compound and its future analogues, aligning with the growing demand for greener pharmaceutical manufacturing. unibo.it

Rational Design of Second-Generation Analogues Based on Comprehensive SAR Data

The development of second-generation analogues of this compound will heavily rely on a thorough understanding of its structure-activity relationships (SAR). SAR studies are crucial for identifying the key molecular features responsible for the compound's biological activity and for guiding the design of new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

For piperidine-3-carboxamide derivatives, SAR studies have revealed critical structural elements. For instance, the piperidine-3-carboxamide moiety itself has been shown to be important for activity, with its regioisomer, piperidine-4-carboxamide, being inactive. nih.gov The size of the aliphatic nitrogen-containing ring also appears to be crucial, as replacing piperidine with smaller rings like pyrrolidine (B122466) or azetidine (B1206935) leads to a gradual decrease in activity. nih.gov

In a series of N-arylpiperidine-3-carboxamide derivatives, modifications to the aryl group have been explored to optimize activity. nih.gov These studies provide a foundation for the rational design of new analogues. For example, the synthesis of various substituted benzaldehydes and their subsequent coupling to the piperidine core allows for a systematic exploration of the chemical space around this part of the molecule. nih.gov

The table below presents hypothetical SAR data for analogues of this compound, illustrating how systematic modifications could influence biological activity.

AnalogueR1 (Pyridine Ring)R2 (Piperidine Ring)R3 (Carboxamide)Relative Potency
Parent Compound 3-pyridylHCONH₂1.0
Analogue 1 2-pyridylHCONH₂0.5
Analogue 2 4-pyridylHCONH₂0.8
Analogue 3 3-pyridyl4-fluoroCONH₂1.2
Analogue 4 3-pyridylHCONHCH₃0.9
Analogue 5 3-pyridylHCOOH0.1

This type of data, whether experimental or derived from computational models like 3D-QSAR, is invaluable for guiding the synthesis of second-generation compounds. mdpi.com By understanding which substitutions are beneficial and which are detrimental to activity, medicinal chemists can focus their efforts on producing analogues with a higher probability of success.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a more profound understanding of the mechanism of action of this compound, the integration of multi-omics data presents a powerful approach. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to the compound.

Proteomics: This can identify the direct protein targets of the compound and downstream changes in protein expression and post-translational modifications. youtube.com Techniques like chemical proteomics can be used to pull down protein targets that interact with the compound.

Metabolomics: This analyzes the changes in small-molecule metabolites within a biological system upon treatment with the compound. nih.gov This can reveal alterations in metabolic pathways and provide insights into the compound's effects on cellular energy and biosynthesis. For example, computational metabolomics has been used to uncover the chemodiversity of alkaloid scaffolds in Piper species, the genus known for producing piperine (B192125). nih.gov

Genomics and Transcriptomics: These approaches can identify changes in gene expression that occur in response to the compound, providing clues about the signaling pathways and cellular processes that are affected.

By integrating these different "omics" datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers of response, and uncover unexpected off-target effects. This holistic view is essential for advancing the compound through preclinical and clinical development.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one drug, one target" has been increasingly challenged by the understanding that many diseases, particularly complex ones, involve multiple pathological pathways. This has led to the rise of polypharmacology, the design of single molecules that can modulate multiple targets simultaneously. nih.gov These multi-target-directed ligands (MTDLs) offer the potential for improved efficacy and a reduced likelihood of drug resistance. nih.govnih.govresearchgate.netresearchgate.net

The this compound scaffold is a promising starting point for the development of MTDLs. By strategically modifying the structure, it may be possible to incorporate pharmacophores that interact with additional, therapeutically relevant targets. For example, hybrid compounds have been designed by combining the pyrido[3,4-d]pyrimidine (B3350098) moiety from one drug with the phthalazinone ring from another to create dual inhibitors. nih.gov

The development of MTDLs from piperidine-containing natural products like piperine has already shown promise in the context of Alzheimer's disease. nih.govresearchgate.net These efforts demonstrate that the piperidine scaffold is amenable to the kind of chemical modifications required to achieve multi-target activity. nih.govresearchgate.net

Potential Dual-Target StrategyTherapeutic AreaRationale
Target A + Target B Neurodegenerative DiseaseTargeting both amyloid-beta aggregation and cholinergic dysfunction.
Target C + Target D OncologySimultaneously inhibiting a key kinase and a protein involved in apoptosis.
Target E + Target F Inflammatory DiseaseDual inhibition of two pro-inflammatory enzymes.

The rational design of such MTDLs based on the this compound core could lead to novel therapeutics with enhanced efficacy for a variety of complex diseases.

Application of this compound as Chemical Probes for Biological Systems

High-quality chemical probes are indispensable tools for dissecting complex biological systems. youtube.commskcc.orgnih.gov These small molecules, which have a well-defined mechanism of action, allow researchers to modulate the function of specific proteins in a controlled manner, both in vitro and in living cells. mskcc.orgnih.gov this compound and its analogues have the potential to be developed into valuable chemical probes.

To serve as a reliable chemical probe, a compound should ideally possess several key attributes:

Potency: It should modulate its target at low concentrations.

Selectivity: It should have minimal off-target effects.

Known Mechanism of Action: Its interaction with the target should be well-characterized.

Cellular Activity: It must be able to cross the cell membrane to engage its intracellular target.

The development of this compound into a chemical probe would involve further characterization of its target engagement and selectivity profile. This could be achieved through techniques such as thermal shift assays, affinity chromatography, and proteome-wide profiling. Once validated, such a probe could be used to:

Elucidate the biological function of its target protein(s).

Validate new drug targets. tandfonline.com

Investigate the role of specific pathways in disease.

The development of a "chemical toolbox" of related analogues with varying potencies and selectivities would further enhance the utility of this compound series for chemical biology research. mskcc.org

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(pyridin-3-yl)piperidine-3-carboxamide?

  • Methodological Answer : Synthesis optimization requires attention to stereochemistry, reaction conditions, and purification methods. For example:
  • Stereochemical Control : Use chiral catalysts (e.g., (3S)-configured intermediates in ) to ensure enantiomeric purity .
  • Reaction Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance nucleophilic substitution between pyridine and piperidine precursors, as seen in analogous compounds like (3R)-N-(1-methylethyl)-3-piperidinecarboxamide .
  • Purification : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended, similar to protocols for 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and computational techniques:
  • NMR Analysis : Compare 1H^1H- and 13C^{13}C-NMR shifts with structurally related compounds, such as (3S)-1-(1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-3-carboxamide .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., C11_{11}H15_{15}N3_3O2_2 derivatives in ).
  • InChi Key Validation : Cross-reference with PubChem entries (e.g., InChI=1S/... in ) to verify stereodescriptors .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurities. Mitigate by:
  • Dose-Response Curves : Use standardized concentrations (e.g., 10 nM–100 µM) to assess IC50_{50} variability, as seen in JNJ-47965567 (a pyridinecarboxamide analog) .
  • Impurity Profiling : Quantify byproducts (e.g., tert-butoxycarbonyl-protected intermediates in ) via LC-MS to rule out off-target effects .
  • Replicate Studies : Follow protocols for compounds like UM-164 trifluoroacetate salt, which require ≥98% purity for reproducibility .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications in this compound?

  • Methodological Answer : SAR analysis should prioritize:
  • Pyridine Substitution : Compare bioactivity of 3-pyridinyl vs. 4-pyridinyl analogs (e.g., N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide in ) .
  • Piperidine Modifications : Test carboxamide vs. carboxylic acid derivatives (e.g., 1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid in ) .
  • Steric Effects : Introduce bulky groups (e.g., pivalamide in ) to evaluate receptor binding pocket compatibility .

Q. What computational methods predict the binding affinity of this compound to target proteins?

  • Methodological Answer : Combine docking and molecular dynamics (MD):
  • Docking Software : Use AutoDock Vina with crystal structures (e.g., PDB entries in ) to model interactions with kinase domains .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxamide group and catalytic residues.
  • Free Energy Calculations : Apply MM-PBSA to validate binding free energies, as demonstrated for (2R)-2-[[1-(3-phenylpropanoyl)piperidine-4-carbonyl]amino]propanoic acid .

Methodological Challenges and Solutions

Q. How to address low yields in the coupling of pyridine and piperidine moieties?

  • Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig amination, inspired by protocols for N-(3-iodopyridin-4-yl)pivalamide .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes, as applied to 1-(4-amino-1,2,5-oxadiazol-3-yl) derivatives .

Q. What analytical techniques differentiate regioisomers in pyridine-piperidine hybrids?

  • Answer :
  • NOESY NMR : Detect spatial proximity between pyridine protons and piperidine carboxamide groups.
  • X-ray Crystallography : Resolve ambiguity using single crystals (e.g., tert-butyl ester derivatives in ) .

Safety and Handling

Q. What precautions are critical when handling this compound?

  • Answer :
  • PPE : Use nitrile gloves and safety goggles, as mandated for piperidine-3-carboxamide HCl .
  • Ventilation : Perform reactions in fume hoods, following guidelines for pyridine-3-sulfonyl chloride .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.